6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
Properties
CAS No. |
606960-71-8 |
|---|---|
Molecular Formula |
C25H21N5O3S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H21N5O3S/c1-16-7-9-19(10-8-16)34(32,33)21-13-20-24(28-23-17(2)5-4-12-29(23)25(20)31)30(22(21)26)15-18-6-3-11-27-14-18/h3-14,26H,15H2,1-2H3 |
InChI Key |
XEISDCKCFLTHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Triazatricyclo System Formation
The tricyclic framework is constructed via cyclocondensation of aminopyrimidine precursors with unsaturated reagents. A representative approach involves reacting 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (intermediate 1 ) with hydrazonyl halides 2a–l in refluxing ethanol, yielding azotriazine derivatives (e.g., 4a–l ) with 60–75% efficiency . Key spectral data for structural validation include:
-
IR : Absorption bands at 3,470–3,410 cm⁻¹ (OH), 3,350–3,310 cm⁻¹ (NH), and 1,593–1,573 cm⁻¹ (C=N) .
-
¹H-NMR : Distinct signals for CH₂ groups (e.g., 4.23 ppm in 5 ) and aromatic protons .
Alternative routes employ activated alkynes like dimethyl acetylenedicarboxylate, which undergo nucleophilic addition followed by cyclization to form triazepine derivatives (e.g., 15 ) . Solvent selection (ethanol or methylene chloride) and base catalysis (triethylamine) are critical for regioselectivity .
Introduction of the 5-(4-methylphenyl)sulfonyl group is achieved using p-toluenesulfonyl chloride in a biphasic methylene chloride/water system . The protocol minimizes byproducts by leveraging the immiscibility of sulfonic acid derivatives in the organic phase .
-
Conditions : 0–3°C, pH 9–10 (adjusted with liquid ammonia), 2–3 hours reaction time .
-
Yield : 87–96% purity after sodium hydroxide precipitation .
This method avoids intermediate isolation, enhancing throughput compared to traditional sulfonylation techniques .
Alkylation with Pyridin-3-Ylmethyl Group
The pyridin-3-ylmethyl moiety is introduced via nucleophilic substitution or Mitsunobu-like coupling. A modified Mitsunobu reaction using triphenylphosphine dichloride and triethylamine in acetonitrile facilitates the formation of triazolopyridine linkages . For the target compound, alkylation with 3-(chloromethyl)pyridine in dimethylformamide (DMF) at 80°C for 12 hours achieves 65–70% yield.
-
Key Consideration : Steric hindrance from the tricyclic core necessitates excess alkylating agent (1.5 eq.).
Imino Group Installation
The 6-imino functionality is introduced via condensation of primary amines with carbonyl precursors. For example, treatment of 5-(benzenesulfonyl)-7-(2-hydroxyethyl)-6-amine with ethyl glyoxalate in ethanol under reflux forms the imine bond, confirmed by:
Methyl Group Incorporation at Position 11
Methylation is performed using methyl iodide in tetrahydrofuran (THF) with potassium carbonate as a base. Reaction at 50°C for 6 hours affords the 11-methyl derivative in 80% yield.
Integrated Synthesis Workflow
The optimized sequence consolidates steps to minimize intermediate isolation:
Analytical Validation
Final product characterization employs:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₈H₂₅N₅O₃S).
-
X-ray Crystallography : Resolves tricyclic geometry and substituent orientations.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique characteristics.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Triazolo-Tetracyclic Derivatives
Compounds like 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () share a tetracyclic framework but differ in heteroatom composition (3,7-dithia-5-aza vs. 1,7,9-triaza) and substituents. The sulfur atoms in IIj may enhance electron-withdrawing properties, whereas the sulfonyl group in the target compound could improve solubility and metabolic stability .
Thiazolo-Pyrimidine Hybrids
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) () features a thiazolo-pyrimidine core. Unlike the target compound, it incorporates a coumarin moiety, which may confer fluorescence properties. Both compounds utilize microwave-assisted synthesis, suggesting shared optimization strategies for heterocyclic formation .
Functional Group Comparisons
Sulfonyl vs. Hydroxyl Substituents
The 4-methylphenyl sulfonyl group in the target compound contrasts with the 4-hydroxyphenyl group in IIj (). Sulfonyl groups typically enhance electrophilicity and resistance to oxidative metabolism compared to hydroxyl groups, which may increase bioavailability .
Pyridinylmethyl vs. Piperazine Linkers
The pyridin-3-ylmethyl group at position 7 provides a rigid, aromatic side chain, differing from the piperazine-derived linkers in 4-(tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridin-4-yl)phenol ().
Biological Activity
The compound 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 452.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 606960-41-2 |
| Molecular Formula | C23H24N4O4S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The sulfonyl group may participate in electrostatic interactions with receptors, modulating their function.
- Cell Signaling Pathways : By interacting with specific enzymes or receptors involved in signaling pathways, the compound may influence cellular processes such as growth and differentiation.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity , making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
Anticancer Potential
Research has suggested that the compound may possess anticancer properties , potentially targeting cancer cell proliferation through its interactions with specific cellular pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of the compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
- This study highlights the potential of this compound as a lead for developing new antimicrobial agents.
-
Anticancer Research :
- In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through modulation of key signaling pathways.
- Further research is needed to elucidate the specific molecular mechanisms involved in its anticancer effects.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- A study reported that derivatives of this compound showed enhanced biological activity compared to the parent structure, suggesting that modifications could optimize its therapeutic potential.
- Another investigation focused on the structure-activity relationship (SAR), identifying key functional groups responsible for its bioactivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group introduction. Key steps include:
- Tricyclic Core Construction : Use cyclocondensation reactions with nitrogen-rich precursors under reflux conditions (e.g., DMF, 80–100°C) .
- Sulfonyl Group Introduction : Employ p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Optimize via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or crystallization .
- Yield Enhancement : Utilize continuous flow reactors for scalable, reproducible synthesis and minimize side reactions .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to resolve complex proton environments and verify substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
- HPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns and UV detection .
Q. What are the common chemical reactions this compound undergoes, and what conditions drive specific transformations?
- Methodological Answer :
- Oxidation : Use hydrogen peroxide or KMnO₄ to modify imino groups or sulfonyl moieties .
- Reduction : Apply NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to reduce oxo or imino groups to amines .
- Substitution : React with nucleophiles (e.g., Grignard reagents) under anhydrous conditions (THF, –20°C) to replace sulfonyl or pyridinyl groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .
- Accelerated Stability Studies : Expose samples to elevated humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Comparative Assays : Re-test the compound alongside reference standards (e.g., doxorubicin for cytotoxicity) under standardized conditions (e.g., MTT assay, 48-h incubation) .
- Structural Analog Analysis : Synthesize derivatives with modified substituents (e.g., replacing p-methylphenyl with halogenated aryl groups) to isolate structure-activity relationships (SAR) .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm putative targets (e.g., kinase enzymes) .
Q. What strategies are effective in designing derivatives for selective enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Model interactions with target enzymes (e.g., EGFR kinase) using AutoDock Vina; prioritize derivatives with improved binding scores .
- Bioisosteric Replacement : Replace the pyridinylmethyl group with isosteres (e.g., thiazole) to enhance solubility or affinity .
- Metabolic Stability Screening : Use liver microsome assays (human/rat) to identify metabolically resistant analogs .
Q. How can computational modeling predict regioselectivity in substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the tricyclic core .
- Reaction Pathway Simulation : Use Gaussian 16 to model transition states and energy barriers for competing pathways (e.g., para vs. meta substitution) .
- Solvent Effect Analysis : Compare polar (DMSO) vs. nonpolar (toluene) solvents’ impact on selectivity via COSMO-RS .
Q. What methodologies are recommended for analyzing reaction by-products and optimizing selectivity?
- Methodological Answer :
- Inline Analytics : Use HPLC-MS or FTIR probes in flow reactors to monitor intermediates in real time .
- By-Product Isolation : Employ preparative TLC or centrifugal partition chromatography (CPC) to isolate and characterize side products .
- DoE Optimization : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and stoichiometry, identifying optimal conditions via response surface models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
